lithium;2-oxopropanoate

Description

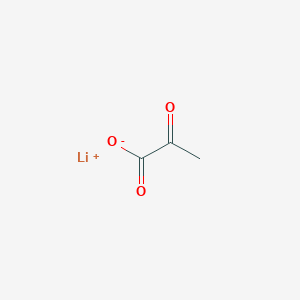

Lithium;2-oxopropanoate (IUPAC name), commonly referred to as lithium pyruvate monohydrate, is the lithium salt of pyruvic acid (2-oxopropanoic acid) with the molecular formula C₃H₃LiO₃·H₂O and a molecular weight of 112.01 g/mol . This compound is characterized by its hygroscopic nature and is typically stored under refrigeration to maintain stability. It is used in biochemical research as a standard for enzyme assays such as glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) . Its structure comprises a lithium cation (Li⁺) coordinated to the carboxylate group of pyruvate (CH₃COCOO⁻), forming a stable ionic lattice .

Properties

IUPAC Name |

lithium;2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.Li/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJHGWPRBMPXCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(=O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-oxopropanoate can be synthesized through the neutralization of pyruvic acid with lithium hydroxide. The reaction is typically carried out in an aqueous solution, followed by evaporation to obtain the crystalline product .

Industrial Production Methods

Industrial production of lithium 2-oxopropanoate involves the same neutralization process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lithium acetate and carbon dioxide.

Reduction: It can be reduced to form lithium lactate.

Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Lithium acetate and carbon dioxide.

Reduction: Lithium lactate.

Substitution: Various substituted lithium 2-oxopropanoate derivatives.

Scientific Research Applications

Lithium 2-oxopropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other lithium compounds.

Biology: It is used in studies related to cellular metabolism and energy production.

Industry: It is used in the production of lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism of action of lithium 2-oxopropanoate involves its interaction with various molecular targets and pathways:

Inhibition of Enzymes: It inhibits enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in cellular signaling and metabolism.

Modulation of Neurotransmitter Receptors: It modulates neurotransmitter receptors, including glutamate receptors, which play a role in neuronal communication.

Neuroprotective Effects: It exerts neuroprotective effects by enhancing the expression of brain-derived neurotrophic factor (BDNF) and other neuroprotective proteins.

Comparison with Similar Compounds

Research Findings and Trends

- Battery Technology: Lithium compounds (e.g., Li₂O) are studied for lithium-ion batteries, but lithium pyruvate’s role remains unexplored in this field .

- Metabolic Pathways: Pyruvate anions (2-oxopropanoate) are central to glycolysis and gluconeogenesis, but metal salts like lithium pyruvate are primarily utilized for in vitro studies rather than metabolic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.